molecular formula C14H19NO B5837907 N-cyclopentyl-2,4-dimethylbenzamide

N-cyclopentyl-2,4-dimethylbenzamide

Cat. No.: B5837907
M. Wt: 217.31 g/mol
InChI Key: KICURTYXMAYHES-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2,4-dimethylbenzamide is a benzamide derivative featuring a cyclopentylamine group attached to the amide nitrogen and methyl substituents at the 2- and 4-positions of the benzene ring.

Properties

IUPAC Name

N-cyclopentyl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-7-8-13(11(2)9-10)14(16)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICURTYXMAYHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2,4-dimethylbenzoic acid derivatives.

    Reduction: N-cyclopentyl-2,4-dimethylbenzylamine.

    Substitution: N-cyclopentyl-2,4-dimethyl-3-nitrobenzamide or N-cyclopentyl-2,4-dimethyl-3-bromobenzamide.

Scientific Research Applications

N-cyclopentyl-2,4-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical parameters of N-cyclopentyl-2,4-dimethylbenzamide and related benzamides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 2,4-dimethyl, cyclopentyl C₁₄H₁₉NO ~217.3 (estimated) Potential directing group for C–H activation
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide 2,4-dimethyl, 5-Br, cyclohexyl C₁₅H₂₀BrNO 310.24 Higher steric bulk due to cyclohexyl and bromo groups
PH-797804 (N,4-dimethylbenzamide derivative) 3-Br, 4-(2,4-difluorobenzyloxy), 6-methyl C₂₂H₂₀BrF₂NO₃ 477.31 Potent p38α/β inhibitor (IC₅₀ = 26 nM)
N,4-Dimethylbenzamide 4-methyl, N-methyl C₉H₁₁NO 149.19 Crystallographic data available; simpler analog
Key Observations:
  • Substituent Position : The 2,4-dimethyl configuration in the target compound contrasts with 3,4-dimethylbenzamide derivatives studied in vibrational spectra and NMR analyses . Positional differences influence electronic properties and reactivity.

Spectroscopic and Crystallographic Data

  • Spectroscopy : Vibrational spectra (FT-IR, FT-Raman) of 3,4-dimethylbenzamide reveal distinct absorption bands attributed to methyl and amide groups, which would differ in the 2,4-dimethyl isomer due to altered symmetry .
  • Crystallography : N,4-Dimethylbenzamide’s crystal structure (space group $ P2_1/c $) shows planar amide groups and intermolecular hydrogen bonding, providing a benchmark for structural comparisons .

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